molecular formula C19H19N5O3 B2830807 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1795409-60-7

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide

Cat. No.: B2830807
CAS No.: 1795409-60-7
M. Wt: 365.393
InChI Key: BDEACWOVYSLOBX-UHFFFAOYSA-N
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Description

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multi-step organic reactionsThe final step involves the coupling of the benzyl group containing the oxopyrrolidinyl moiety under specific conditions, such as the use of palladium-catalyzed cross-coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Additionally, the use of automated systems for reagent addition and product isolation can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility .

Scientific Research Applications

6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases that involve dysregulated cell signaling pathways.

    Industry: It is used in the development of new materials with specific properties, such as enhanced conductivity or stability.

Mechanism of Action

The mechanism of action of 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide involves its interaction with specific molecular targets within cells. These targets may include enzymes, receptors, or other proteins involved in critical cellular processes. The compound can modulate the activity of these targets, leading to changes in cell signaling pathways and ultimately affecting cellular function. For example, it may inhibit the activity of certain kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-methyl-4-oxo-N-[4-(2-oxopyrrolidin-1-yl)benzyl]-4,5-dihydropyrazolo[1,5-a]pyrazine-2-carboxamide apart is its unique combination of functional groups and its potential for multi-target interactions. This makes it a versatile compound for various applications, particularly in the development of new therapeutic agents and materials .

Properties

IUPAC Name

6-methyl-4-oxo-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5H-pyrazolo[1,5-a]pyrazine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-12-11-24-16(19(27)21-12)9-15(22-24)18(26)20-10-13-4-6-14(7-5-13)23-8-2-3-17(23)25/h4-7,9,11H,2-3,8,10H2,1H3,(H,20,26)(H,21,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDEACWOVYSLOBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)NCC3=CC=C(C=C3)N4CCCC4=O)C(=O)N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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